3-Methyl-3-phenyloxirane-2-carbonitrile: A Technical Guide on Synthesis, Properties, and Analytical Validation
3-Methyl-3-phenyloxirane-2-carbonitrile: A Technical Guide on Synthesis, Properties, and Analytical Validation
Executive Summary
As organic synthesis evolves, the demand for highly functionalized, stereochemically rich building blocks has intensified. 3-Methyl-3-phenyloxirane-2-carbonitrile (also known as
Chemical Identity & Physicochemical Profiling
Understanding the fundamental parameters of a target molecule is the first step in designing a robust synthetic or analytical workflow. The presence of the strained oxirane ring adjacent to a highly electron-withdrawing carbonitrile group makes this molecule both highly reactive and synthetically versatile.
Table 1: Quantitative and Structural Identifiers
| Parameter | Specification |
| Product Name | 3-Methyl-3-phenyloxirane-2-carbonitrile |
| CAS Registry Number | 28937-48-6 |
| Molecular Formula | C10H9NO |
| Molecular Weight | 159.18 g/mol |
| MDL Number | MFCD00101213 |
| Structural Class | Glycidonitrile / Epoxide |
Data supported by 1[1] and 2[2].
Mechanistic Pathway: The Darzens Condensation
The most efficient and scalable route to synthesize 3-methyl-3-phenyloxirane-2-carbonitrile is the Darzens condensation. Rather than merely listing the reagents, it is crucial to understand the causality behind the molecular interactions that drive this reaction forward.
The reaction pairs acetophenone with chloroacetonitrile in the presence of a strong base and a phase-transfer catalyst (PTC).
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Deprotonation: Chloroacetonitrile contains an
-hydrogen rendered highly acidic by the electron-withdrawing nitrile group. A base (such as aqueous NaOH or bulky bases like t-BuOK[3]) deprotonates this carbon, generating a resonance-stabilized carbanion. -
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of acetophenone, forming a chlorohydrin alkoxide intermediate.
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Ring Closure: The alkoxide oxygen displaces the adjacent chloride ion via an intramolecular
mechanism, closing the three-membered oxirane ring.
The use of Phase-Transfer Catalysis (PTC), such as 18-crown-6 or quaternary ammonium salts, is a deliberate choice to overcome the poor interfacial mass transfer between the aqueous base and the organic substrates, drastically accelerating carbanion formation[4].
Logical flow of the Darzens condensation mechanism.
Experimental Protocol: Self-Validating Synthesis Workflow
Trustworthiness in chemical synthesis relies on protocols that possess built-in validation checkpoints. The following methodology for synthesizing 3-methyl-3-phenyloxirane-2-carbonitrile is designed as a self-validating system , ensuring that errors are caught and corrected in real-time.
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Step 1: Biphasic Matrix Preparation
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Action: Combine acetophenone (1.0 eq) and a phase-transfer catalyst (e.g., 18-crown-6, 0.05 eq) in a reaction vessel. Introduce a 50% w/w aqueous sodium hydroxide solution.
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Causality: The high concentration of NaOH drives the equilibrium of deprotonation forward. The PTC complexes with
, increasing the effective nucleophilicity of in the organic layer. -
Self-Validation: The mixture must form two distinct, clear phases. Emulsion formation at this stage indicates impurities in the starting ketone; do not proceed until resolved.
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Step 2: Electrophile Introduction
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Action: Cool the reactor to 15 °C. Introduce chloroacetonitrile (1.2 eq) dropwise over 30 minutes.
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Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive chloroacetonitrile carbanion, minimizing homocoupling and exothermic degradation[4].
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Self-Validation: An internal thermocouple must confirm the temperature does not exceed 20 °C. A transient pale-yellow color indicates the successful formation of the carbanion intermediate.
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Step 3: Reaction Maturation
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Action: Stir vigorously for 2 hours at 15 °C.
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Causality: Vigorous stirring maximizes the interfacial area, which is the rate-limiting physical parameter in PTC biphasic reactions.
-
Self-Validation: Pull an aliquot from the organic layer every 45 minutes for GC-FID analysis. The protocol is validated when the acetophenone peak area drops below 1%, and the product peak (a 1:1 mixture of E- and Z-isomers) plateaus[4].
-
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Step 4: Quenching and Phase Separation
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Action: Quench the reaction by diluting with distilled water until all precipitated inorganic salts dissolve. Extract with diethyl ether.
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Causality: Water halts the reaction by diluting the base and dissolving the NaCl byproduct. Diethyl ether provides an optimal partitioning coefficient for the lipophilic oxirane.
-
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Step 5: Isolation and Characterization
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Action: Wash the organic layer with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. -
Causality: Brine removes residual water via osmotic pressure, preventing the hydrolysis of the delicate nitrile group during solvent evaporation.
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Self-Validation: Subject the final isolated oil to
-NMR. The successful formation of the oxirane ring is definitively confirmed by the characteristic upfield shift of the methyl and phenyl protons compared to the starting acetophenone.
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Step-by-step experimental workflow for synthesizing the oxirane derivative.
Applications in Advanced Organic Synthesis
The true value of 3-methyl-3-phenyloxirane-2-carbonitrile lies in its utility as a synthetic precursor. The strained oxirane ring is highly susceptible to regioselective nucleophilic attack and ring-opening reactions.
In drug development, glycidonitriles are frequently subjected to hydrolysis and subsequent decarboxylation to yield substituted phenylacetones (such as Benzyl Methyl Ketone, BMK, derivatives). Furthermore, controlled reduction of the nitrile group alongside epoxide opening can yield complex
References
-
Oxford University Press (OUP) / Chemical Society of Japan. Phase-Transfer Catalyzed Darzens Condensation. Available at: [Link]
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National Institutes of Health (NIH). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks. Available at:[Link]
Sources
- 1. CAS 28937-48-6 | 4H37-1-U7 | MDL MFCD00101213 | 3-Methyl-3-phenyloxirane-2-carbonitrile | SynQuest Laboratories [synquestlabs.com]
- 2. 28937-48-6|3-Methyl-3-phenyloxirane-2-carbonitrile|BLD Pharm [bldpharm.com]
- 3. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
